Trehalosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trehalosamine is an amino sugar derivative of trehalose, where one of the hydroxyl groups in trehalose is replaced with an amino group. This modification imparts unique properties to this compound, distinguishing it from its parent compound, trehalose. This compound has been identified in various forms, such as 2-trehalosamine, 3-trehalosamine, 4-trehalosamine, and 6-trehalosamine, each differing by the position of the amino group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trehalosamine can be synthesized through several methods. One common approach involves the selective amination of trehalose. For instance, 4-trehalosamine can be synthesized by reacting trehalose with ammonia in the presence of a catalyst under controlled conditions . Another method involves the use of microbial fermentation, where specific strains of actinomycetes produce this compound naturally .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Bacillus amyloliquefaciens, for example, has been used to produce 3-trehalosamine through fermentation followed by purification using column chromatography and high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Trehalosamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction of this compound can yield deoxy derivatives.
Substitution: The amino group in this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Keto-trehalosamine derivatives.
Reduction: Deoxy-trehalosamine derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Mechanism of Action
Trehalosamine exerts its effects through several mechanisms:
Protective Activity: Similar to trehalose, this compound protects proteins, cells, and tissues by stabilizing their structures and preventing denaturation.
Antimicrobial Activity: this compound disrupts bacterial cell walls, leading to cell lysis and death.
Autophagy Induction: this compound induces autophagy, a cellular process that degrades and recycles damaged cellular components, which is beneficial in treating neurodegenerative diseases
Comparison with Similar Compounds
Trehalosamine is unique due to the presence of an amino group, which imparts additional properties compared to trehalose. Similar compounds include:
Trehalose: The parent compound, known for its protective and stabilizing properties.
Aminoglycosides: A class of antibiotics that also contain amino sugars and exhibit antimicrobial activity
Properties
CAS No. |
27208-79-3 |
---|---|
Molecular Formula |
C12H23NO10 |
Molecular Weight |
341.31 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO10/c13-5-8(18)6(16)3(1-14)21-11(5)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7-,8-,9+,10-,11-,12-/m1/s1 |
InChI Key |
YSVQUZOHQULZQP-OCEKCAHXSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.